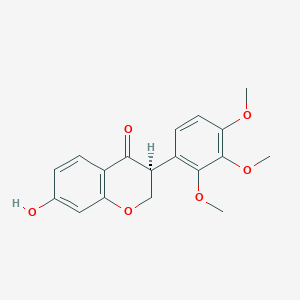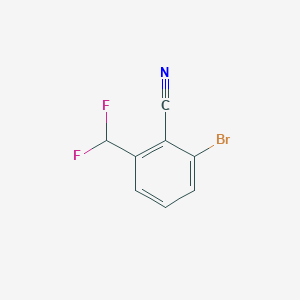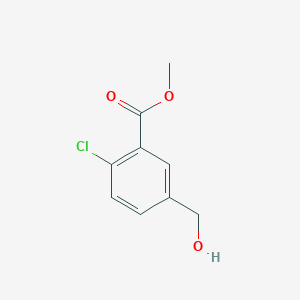
Methyl 2-chloro-5-(hydroxymethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-chloro-5-(hydroxymethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a chlorine atom, and a hydroxymethyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-5-(hydroxymethyl)benzoate typically involves the chlorination of methyl 5-(hydroxymethyl)benzoate. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-chloro-5-(hydroxymethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-chloro-5-(carboxymethyl)benzoic acid.
Reduction: 2-chloro-5-(hydroxymethyl)benzyl alcohol.
Substitution: 2-substituted-5-(hydroxymethyl)benzoates.
Applications De Recherche Scientifique
Methyl 2-chloro-5-(hydroxymethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 2-chloro-5-(hydroxymethyl)benzoate depends on the specific application. In chemical reactions, the chlorine atom and the ester group are key reactive sites. The chlorine atom can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. The hydroxymethyl group can be involved in oxidation reactions, leading to the formation of carboxylic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-chloro-5-(hydroxymethyl)benzoate: Contains a chlorine atom, hydroxymethyl group, and methyl ester group.
Methyl 2-hydroxy-5-(hydroxymethyl)benzoate: Contains a hydroxyl group instead of a chlorine atom.
Methyl 2-chloro-5-(methoxymethyl)benzoate: Contains a methoxymethyl group instead of a hydroxymethyl group.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and a hydroxymethyl group on the benzene ring
Propriétés
Formule moléculaire |
C9H9ClO3 |
|---|---|
Poids moléculaire |
200.62 g/mol |
Nom IUPAC |
methyl 2-chloro-5-(hydroxymethyl)benzoate |
InChI |
InChI=1S/C9H9ClO3/c1-13-9(12)7-4-6(5-11)2-3-8(7)10/h2-4,11H,5H2,1H3 |
Clé InChI |
SEPKTYSNCVXBAG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CC(=C1)CO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl({[1-(oxane-4-carbonyl)piperidin-4-yl]methyl})amine](/img/structure/B12084155.png)

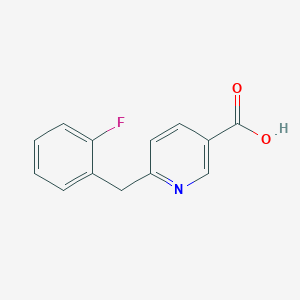
![1-Ethyl-7-fluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12084180.png)

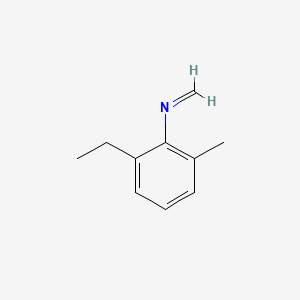
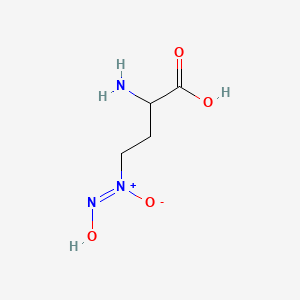
![Dichloro[rel-[N2(S)]-N1,N1-dimethyl-N2-[2-[(R)-phenylthio-kappaS]ethyl]-1,2-ethanediamine-kappaNN1,kappaN2](triphenylphosphine)ruthenium(II), compd. with dichloromethane](/img/structure/B12084209.png)

